molecular formula C11H12BrNO3S B3199164 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1016786-75-6

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No. B3199164
CAS RN: 1016786-75-6
M. Wt: 318.19 g/mol
InChI Key: YIWANVDLGIQADD-UHFFFAOYSA-N
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Description

“2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the empirical formula C10H10BrNO3S . It has a molecular weight of 304.16 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(CSCC(O)=O)NC1=CC(Br)=CC=C1 . This indicates that the molecule contains a bromophenyl group attached to a carbamoyl group, which is further attached to a methylsulfanyl group. The entire structure is connected to a propanoic acid group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its IUPAC name is 2-{[2-(3-bromoanilino)-2-oxoethyl]sulfanyl}propanoic acid . The InChI code for the compound is 1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) .

Scientific Research Applications

Synthesis of Intermediate Compounds

Research on compounds like "2-Fluoro-4-bromobiphenyl" highlights the importance of specific brominated and fluorinated compounds as key intermediates in the manufacture of materials such as non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for these intermediates is crucial for large-scale production, showcasing the relevance of chemical synthesis in pharmaceutical applications (Qiu et al., 2009).

Bioefficacy of Chemical Compounds

The study on "2-hydroxy-4-(methylthio)butanoic acid" (HMTBA) versus DL-methionine highlights the role of chemical structure in biological efficacy, particularly in animal nutrition. Understanding the metabolic, nutritional, and statistical aspects of chemical compounds can inform their optimal use in various applications, including feed supplementation (Vázquez-Añón et al., 2017).

Environmental Impact of Chemical Degradation

The degradation of chemical warfare agents into environmentally persistent degradation products illustrates the environmental fate and potential toxicity of chemical compounds. Research in this area informs environmental health and safety regulations, highlighting the need for careful management and disposal of hazardous chemicals (Munro et al., 1999).

Anticancer Properties of Chemical Derivatives

Studies on cinnamic acid derivatives demonstrate the potential of chemical compounds in medicinal research, particularly as anticancer agents. The exploration of synthesis and biological evaluation of various derivatives can lead to the development of novel antitumor agents (De et al., 2011).

Applications in Food Flavoring

Research into branched chain aldehydes reveals their significance in food flavoring, illustrating how chemical synthesis and degradation pathways influence food taste and quality. Understanding these pathways can aid in the development of flavor compounds for the food industry (Smit et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is also classified under WGK 3, suggesting that it poses a higher hazard to water .

properties

IUPAC Name

2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWANVDLGIQADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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